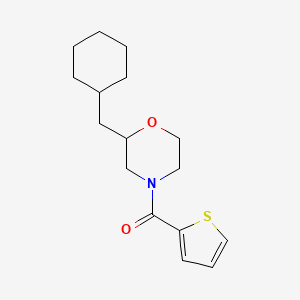![molecular formula C15H16ClN5O2 B6058120 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CP-154,526, is a synthetic compound that belongs to the class of purine derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and drug addiction.
Mecanismo De Acción
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the stress response, anxiety, and depression. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione blocks the binding of CRF to the CRF1 receptor, thereby reducing the stress response and anxiety. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the reward pathway in the brain, reducing the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the activity of the mesolimbic dopamine system, which is involved in the reward pathway in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a selective antagonist of the CRF1 receptor, which allows for the specific modulation of the stress response and anxiety. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anxiolytic and antidepressant effects, which can be useful in behavioral studies. However, 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations in terms of its pharmacokinetics and pharmacodynamics. It has a short half-life and requires frequent dosing in animal studies. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has limited solubility in water, which can make it challenging to administer.
Direcciones Futuras
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several potential future directions for research. It can be studied further for its potential therapeutic applications in anxiety, depression, and drug addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can also be studied for its potential use in other diseases, such as post-traumatic stress disorder and irritable bowel syndrome. Further research can also be conducted to optimize the pharmacokinetics and pharmacodynamics of 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, such as developing longer-acting formulations and improving its solubility in water. Finally, 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be used as a tool compound in the study of the CRF1 receptor and its role in the stress response and anxiety.
Métodos De Síntesis
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using various methods, including the condensation of 4-chlorophenethylamine with 8-chlorotheophylline, followed by cyclization and deprotection. Another method involves the reaction of 4-chlorophenethylamine with 1,3-dimethyluric acid, followed by cyclization and deprotection. The synthesis of 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione requires expertise in organic chemistry and can be challenging due to the complexity of the reaction steps involved.
Aplicaciones Científicas De Investigación
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in treating drug addiction, particularly cocaine addiction. 8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Propiedades
IUPAC Name |
8-[2-(4-chlorophenyl)ethylamino]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-12-11(13(22)21(2)15(20)23)18-14(19-12)17-8-7-9-3-5-10(16)6-4-9/h3-6H,7-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUVWKNBBWQMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6058048.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)

![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6058128.png)
![1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)